molecular formula C61H118ClN B13774598 Benzyltrioctadecylammonium chloride CAS No. 68213-97-8

Benzyltrioctadecylammonium chloride

Cat. No.: B13774598
CAS No.: 68213-97-8
M. Wt: 901.0 g/mol
InChI Key: GEIOGQZUWHHRLM-UHFFFAOYSA-M
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Description

Benzyltrioctadecylammonium chloride is a quaternary ammonium compound (QAC) with the structural formula C₆₅H₁₀₆ClN, featuring a benzyl group (C₆H₅CH₂) and three octadecyl (C₁₈H₃₇) chains bonded to a central nitrogen atom. This configuration imparts strong hydrophobic properties, making it a potent cationic surfactant. QACs like this are widely used in industrial applications, including as phase-transfer catalysts, antimicrobial agents, and stabilizers in nanoparticle synthesis.

Properties

CAS No.

68213-97-8

Molecular Formula

C61H118ClN

Molecular Weight

901.0 g/mol

IUPAC Name

benzyl(trioctadecyl)azanium;chloride

InChI

InChI=1S/C61H118N.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52-57-62(60-61-55-50-49-51-56-61,58-53-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)59-54-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;/h49-51,55-56H,4-48,52-54,57-60H2,1-3H3;1H/q+1;/p-1

InChI Key

GEIOGQZUWHHRLM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyltrioctadecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of trioctadecylamine with benzyl chloride in the presence of a suitable solvent such as ethanol or acetone. The reaction is carried out under reflux conditions, typically at temperatures around 80°C, for several hours. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzyltrioctadecylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. In substitution reactions, the products are often organic compounds with modified functional groups. In oxidation and reduction reactions, the products include various oxidized or reduced species .

Scientific Research Applications

Benzyltrioctadecylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that would otherwise be difficult to achieve.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: Investigated for its potential use in antimicrobial formulations and as a component in pharmaceutical preparations.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products

Mechanism of Action

The mechanism of action of benzyltrioctadecylammonium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. The compound’s large hydrophobic tail interacts with organic molecules, while the positively charged ammonium head interacts with aqueous phases. This dual interaction facilitates the transfer of reactants between phases, enhancing reaction rates and yields. The molecular targets and pathways involved include the stabilization of transition states and the formation of intermediate complexes with reactants .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Lengths Melting Point (°C)
Benzyltrioctadecylammonium chloride* C₆₅H₁₀₆ClN ~907.6 (calculated) 3 × C₁₈ Not reported
Benzyldimethylstearylammonium chloride C₂₇H₅₀ClN 424.154 1 × C₁₈, 2 × CH₃ Not reported
Benzyldimethyldodecylammonium chloride C₂₁H₃₈ClN 340.0 (calculated) 1 × C₁₂, 2 × CH₃ Not reported
Benzyldimethyloctylammonium chloride C₁₇H₃₀ClN 284.0 (calculated) 1 × C₈, 2 × CH₃ Not reported
Benzyltributylammonium chloride C₁₉H₃₄ClN 311.9 3 × C₄ 155–163
Benzyltriethylammonium chloride C₁₃H₂₂ClN 227.8 3 × C₂ 190–192 (decomposes)

Notes:

  • This compound has significantly higher molecular weight and hydrophobicity due to three long C₁₈ chains.
  • Shorter alkyl chains (e.g., C₄ in Benzyltributylammonium chloride) reduce hydrophobicity but enhance solubility in polar solvents .

Research Findings

  • Antimicrobial Activity : QACs with C₁₂–C₁₈ chains demonstrate optimal antimicrobial efficacy. For example, benzalkonium chloride (C₁₂–C₁₈ blends) shows hormetic effects at low concentrations, stimulating bacterial growth at sub-lethal doses .
  • Environmental Impact : Longer-chain QACs (C₁₈) are more resistant to biodegradation, raising concerns about bioaccumulation in aquatic systems .

Biological Activity

Benzyltrioctadecylammonium chloride (BTOAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of BTOAC, supported by research findings, data tables, and case studies.

Overview of this compound

BTOAC is part of a class of compounds known as benzalkonium chlorides (BACs), which are widely used as disinfectants and antiseptics. These compounds exhibit broad-spectrum antimicrobial properties, making them valuable in various applications, including healthcare and industrial settings.

Antimicrobial Activity

BTOAC has demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. The mechanisms underlying its antimicrobial effects primarily involve disruption of microbial cell membranes.

The antimicrobial action of BTOAC is attributed to its ability to interact with the lipid bilayer of microbial membranes. The long hydrophobic alkyl chains disrupt membrane integrity, leading to cell lysis and death. Additionally, the cationic nature of BTOAC allows it to bind to negatively charged components of the microbial cell wall, further enhancing its efficacy .

Case Studies and Experimental Data

  • Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of BTOAC against various bacterial strains. The results indicated that BTOAC was effective at low concentrations:
    • Staphylococcus aureus : MIC = 0.1 mM
    • Escherichia coli : MIC = 0.225 mM
    • Pseudomonas aeruginosa : MIC = 0.45 mM .
  • Biofilm Disruption : In experiments assessing biofilm-forming bacteria, BTOAC was found to significantly reduce biofilm biomass in Staphylococcus aureus cultures. This property is crucial for preventing infections associated with medical devices .
  • Cytotoxicity Assessment : The safety profile of BTOAC was evaluated using mammalian cell lines. It exhibited low cytotoxicity at concentrations effective for microbial inhibition, suggesting its potential for safe use in clinical settings .

Data Table: Biological Activity Summary

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.1 mMEffective against biofilms
Escherichia coli0.225 mMSignificant reduction in growth
Pseudomonas aeruginosa0.45 mMEffective in planktonic and biofilm states
Francisella tularensisNot specifiedTested against potential biological warfare agents

Regulatory and Safety Considerations

The widespread use of BACs like BTOAC has raised concerns regarding microbial resistance. Studies indicate that frequent exposure can lead to the emergence of resistant strains, necessitating careful regulatory oversight . Furthermore, while BTOAC shows promise as an antimicrobial agent, ongoing research into its environmental impact and long-term safety is essential.

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